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Introduction
Protein succinylation is a dynamic post-translational modification (PTM) where a succinyl group

is added to a lysine residue. This modification is crucial in regulating various cellular processes,

including metabolism and gene expression. The addition of the succinyl group neutralizes the

positive charge of the lysine residue and introduces a larger structural moiety, which can

significantly alter protein structure and function. Dysregulation of protein succinylation has been

implicated in several diseases, making it an important area of investigation for therapeutic

development. Western blotting with pan-specific anti-succinyl-lysine antibodies is a widely used

technique to detect global changes in protein succinylation. This document provides a detailed

protocol for this application.

Data Presentation
The following table summarizes quantitative data from a study on the effect of SIRT5, a known

desuccinylase, on protein succinylation in various mouse tissues. The data demonstrates the

significant increase in global protein succinylation in SIRT5 knockout (KO) mice compared to

wild-type (WT) controls, as detected by Western blot.[1][2][3][4]
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Tissue Genotype

Relative
Succinylation Level
(Fold Change vs.
WT)

Reference

Heart WT 1.0 [1][2][3][4]

Heart SIRT5 KO 8.37 (average) [1][2][3][4]

Liver WT 1.0 [5]

Liver SIRT5 KO Increased [5]

Kidney WT 1.0 [5]

Kidney SIRT5 KO Increased [5]

Brain WT 1.0 [5]

Brain SIRT5 KO Increased [5]

Lung WT 1.0 [5]

Lung SIRT5 KO Increased [5]

Pancreas WT 1.0 [5]

Pancreas SIRT5 KO Increased [5]

Signaling Pathway: Regulation of TCA Cycle by
SIRT5-mediated Desuccinylation
SIRT5 is a key enzyme that removes succinyl groups from proteins, a process known as

desuccinylation.[6] In the mitochondria, SIRT5 plays a critical role in regulating the tricarboxylic

acid (TCA) cycle by desuccinylating and modulating the activity of several key enzymes, such

as isocitrate dehydrogenase 2 (IDH2) and succinate dehydrogenase (SDH).[7][8] Inhibition or

loss of SIRT5 leads to the hyper-succinylation of these enzymes, altering their activity and

impacting cellular metabolism.[6][8]
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Caption: Regulation of TCA cycle enzymes by SIRT5-mediated desuccinylation.

Experimental Workflow
The following diagram outlines the complete workflow for the Western blot analysis of protein

succinylation, from sample preparation to data analysis.
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4. SDS-PAGE

5. Protein Transfer
(PVDF/Nitrocellulose)

6. Blocking
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8. Secondary Antibody Incubation

9. Detection
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Caption: Western blot workflow for detecting protein succinylation.
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Experimental Protocols
Materials and Reagents
a. Lysis Buffer (RIPA Buffer)[9][10][11][12][13]

50 mM Tris-HCl, pH 8.0

150 mM NaCl

1% NP-40 (or Triton X-100)

0.5% Sodium deoxycholate

0.1% SDS

Protease and phosphatase inhibitors (add fresh before use)

b. SDS-PAGE Gels

Precast or hand-casted polyacrylamide gels (percentage depends on the molecular weight of

the protein of interest).

c. Running Buffer (1X)

25 mM Tris base

192 mM Glycine

0.1% SDS

d. Transfer Buffer (Towbin's Buffer)[14][15][16][17][18]

25 mM Tris base

192 mM Glycine

20% Methanol

e. Wash Buffer (TBS-T)[19][20][21]
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20 mM Tris, pH 7.6

150 mM NaCl

0.1% Tween-20

f. Blocking Buffer[22][23][24]

5% non-fat dry milk in TBS-T

g. Antibodies

Primary Antibody: Pan anti-succinyl-lysine antibody (e.g., PTM BIO, Cat# PTM-401).[25][26]

Recommended dilution: 1:500 - 1:1000.

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

h. Detection Reagent

Enhanced chemiluminescence (ECL) substrate.

Sample Preparation
a. Cell Culture[13]

Wash cells with ice-cold PBS.

Lyse cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant containing the protein lysate.

b. Tissue Samples[13]

Excise tissue and immediately flash-freeze in liquid nitrogen.
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Homogenize the frozen tissue in ice-cold RIPA buffer.

Incubate on ice for 2 hours with constant agitation.

Centrifuge at 14,000 x g for 20 minutes at 4°C.

Collect the supernatant.

Protein Quantification
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

Normalize all samples to the same protein concentration with lysis buffer.

SDS-PAGE and Protein Transfer
Mix protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

Load 20-50 µg of protein per lane onto an SDS-PAGE gel.

Run the gel until the dye front reaches the bottom.

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-

dry transfer system.

Immunoblotting
Block the membrane with 5% non-fat dry milk in TBS-T for 1 hour at room temperature.[22]

[24]

Incubate the membrane with the pan anti-succinyl-lysine primary antibody (diluted in

blocking buffer) overnight at 4°C with gentle agitation.[27]

Wash the membrane three times for 10 minutes each with TBS-T.

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking

buffer) for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBS-T.
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Detection and Data Analysis
Incubate the membrane with ECL substrate according to the manufacturer's instructions.

Capture the chemiluminescent signal using a CCD camera or X-ray film.

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the

succinylation signal to a loading control (e.g., β-actin or total protein stain like Ponceau S).

Mandatory Quality Control: Competition Assay
To ensure the specificity of the anti-succinyl-lysine antibody, a competition assay should be

performed. This involves pre-incubating the primary antibody with a succinylated peptide to

block its binding to the succinylated proteins on the membrane.

Protocol:

Prepare two identical antibody solutions.

To one solution, add a succinylated peptide antigen at a 10-fold molar excess to the antibody

and incubate for 1 hour at room temperature.

Run two identical Western blots. Incubate one with the "blocked" antibody and the other with

the untreated antibody.

A significant reduction or absence of the signal in the blot incubated with the blocked

antibody confirms the specificity of the antibody for succinylated lysine residues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Detecting Protein
Succinylation Changes by Western Blot]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3448192#western-blot-protocol-for-detecting-protein-
succinylation-changes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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